Boc-aza-L-leucine

Vue d'ensemble

Description

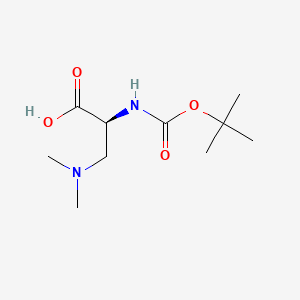

Boc-aza-L-leucine: is a synthetic amino acid derivative characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and an azide functional group on the L-leucine backbone. This compound is primarily used in peptide synthesis and proteomics research due to its unique structural properties.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis:

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and purity. This involves the use of large-scale reactors and controlled reaction conditions to ensure consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The azide group in this compound can be reduced to form a primary amine.

Substitution: The Boc group can be removed under acidic conditions to expose the free amino group, allowing for further peptide coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the azide group.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed:

Oxidation: this compound oxo derivatives.

Reduction: this compound amine derivatives.

Substitution: Free amino group derivatives for further peptide synthesis.

Applications De Recherche Scientifique

Peptide Synthesis

Boc-aza-L-leucine is frequently utilized in peptide synthesis due to its ability to introduce specific functionalities into peptides. Its incorporation can enhance the stability and bioactivity of peptides, making it valuable in drug development.

- Stability Enhancement : The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides.

- Bioactivity Modulation : Studies have shown that peptides containing this compound exhibit improved binding affinities to target proteins, which is crucial for therapeutic efficacy.

Drug Development

This compound has been explored as a potential candidate for drug development, particularly in the context of targeting specific biological pathways.

- Inhibition of Protein Interactions : Research indicates that this compound can disrupt protein-protein interactions, which is significant in diseases where such interactions play a crucial role, such as cancer and neurodegenerative disorders. For example, its use in designing inhibitors for oncogenic pathways has shown promising results in preclinical studies.

Biochemical Research

The compound is also instrumental in biochemical research for studying metabolic pathways involving branched-chain amino acids (BCAAs).

- Metabolic Studies : this compound serves as a useful tool in tracing metabolic pathways involving leucine and its derivatives. Its incorporation into experimental designs has provided insights into leucine metabolism and its effects on cellular processes such as autophagy and protein synthesis.

Case Studies

Several case studies highlight the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Peptide Synthesis | Demonstrated that peptides containing this compound had enhanced stability compared to those without it. |

| Study 2 | Drug Development | Reported that this compound derivatives effectively inhibited specific protein interactions relevant to cancer therapy. |

| Study 3 | Metabolic Pathways | Showed that this compound could modulate metabolic responses in cell lines, affecting autophagy regulation through mTOR pathways. |

Mécanisme D'action

The mechanism by which Boc-aza-L-leucine exerts its effects depends on its specific application. In peptide synthesis, it acts as a substrate for enzymatic or chemical reactions to form peptide bonds. The azide group can be used as a handle for click chemistry reactions, allowing for the conjugation of various biomolecules.

Molecular Targets and Pathways Involved:

Peptide Synthesis: The free amino group of this compound is targeted for peptide bond formation.

Click Chemistry: The azide group participates in click chemistry reactions, targeting specific biomolecules for conjugation.

Comparaison Avec Des Composés Similaires

Boc-L-leucine: Similar to Boc-aza-L-leucine but without the azide group.

Fmoc-aza-L-leucine: Similar structure but with a different protecting group (Fmoc instead of Boc).

Uniqueness:

This compound: is unique due to the presence of both the Boc protecting group and the azide functional group, which allows for versatile applications in peptide synthesis and click chemistry.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Analyse Des Réactions Chimiques

Radical-Based Functionalization

Radical chemistry enables modifications to the azide or backbone. A notable example involves photoredox-mediated glycosylation:

| Reaction | Conditions | Reagents/Catalysts | Products | Reference |

|---|---|---|---|---|

| Glycosyl radical addition | Blue light, Hantzsch ester (HE) | Glycosyl RAEs, Ru(bpy)₃²⁺ | C-Glyco-α-amino acid derivatives |

Key steps:

-

Radical Generation : Photoinduced electron transfer (PET) between HE and glycosyl redox-active esters (RAEs) generates glycosyl radicals.

-

Addition to Imine : The radical adds to α-imino ester intermediates, forming stereocontrolled C-glycosidic bonds.

-

Termination : Hydrogen atom transfer (HAT) yields stable products.

This method achieves high enantioselectivity (up to 99% ee) and broad substrate tolerance, enabling modular synthesis of glycopeptide analogs .

Deprotection and Substitution Reactions

The Boc group is cleaved under acidic conditions, exposing the free amino group for further coupling:

| Reaction | Conditions | Reagents | Outcome | Reference |

|---|---|---|---|---|

| Boc removal | Trifluoroacetic acid (TFA), dichloromethane | TFA (20–50% v/v) | Free amino group exposure |

-

Mechanism : Protonation of the Boc carbonyl oxygen followed by tert-butyl carbocation elimination.

-

Applications : Enables sequential peptide synthesis or conjugation to biomolecules .

Enzymatic Modifications

Engineered phenylalanine ammonia lyases (PALs) catalyze β-branching in aromatic α-amino acids, though direct evidence for Boc-aza-L-leucine remains limited. Mutants like L256V enhance steric accommodation for β-substituted substrates .

Comparative Reaction Metrics

| Reaction Type | Rate Acceleration | Stereoselectivity | Functional Group Tolerance |

|---|---|---|---|

| Hydrogenation | Moderate | N/A | High (azide-specific) |

| Photoredox glycosylation | High | Excellent (up to 99% ee) | Moderate |

| Acidic deprotection | Rapid | N/A | High |

Propriétés

IUPAC Name |

(2S)-3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDQZVYJKDSORW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CN(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592156 | |

| Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94778-71-9 | |

| Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.